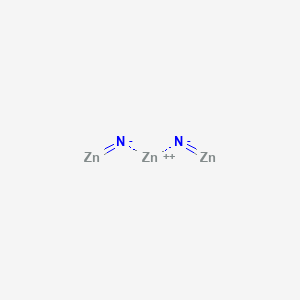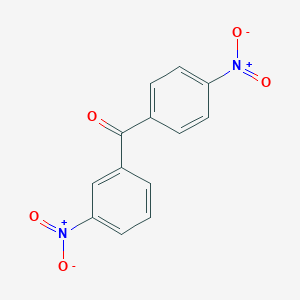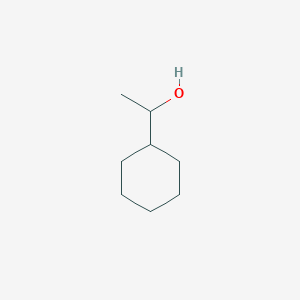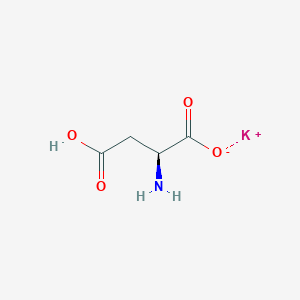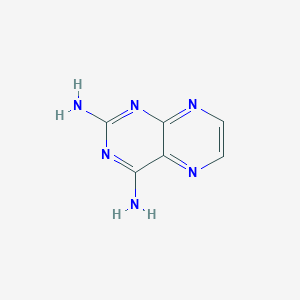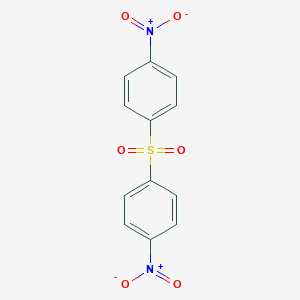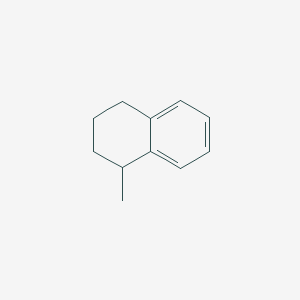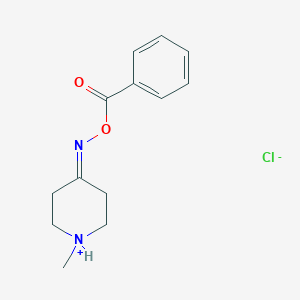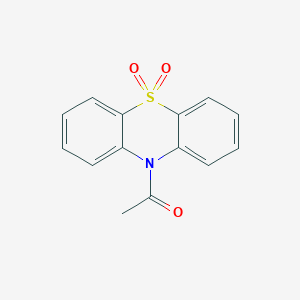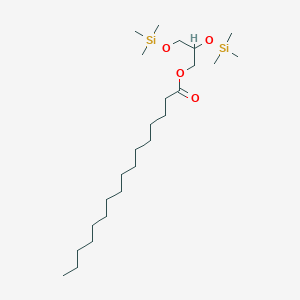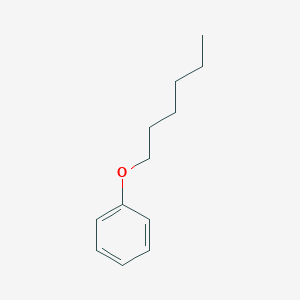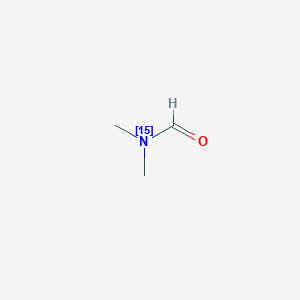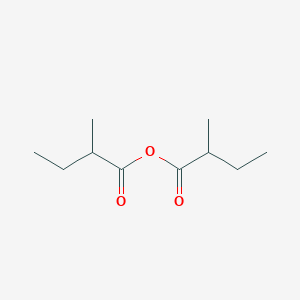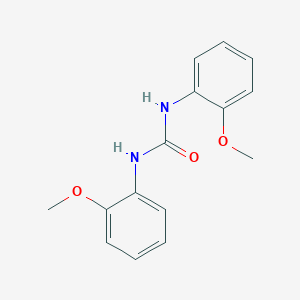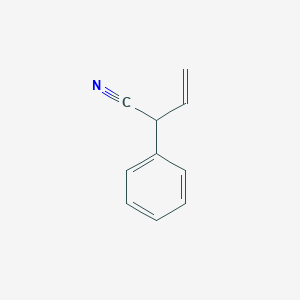
2-苯基丁-3-烯腈
概览
描述
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, click chemistry strategies, or cyclization processes. For example, a series of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes were synthesized using a one-pot, acid-catalyzed cyclocondensation reaction of the appropriate poly(aldehydes) with 3-aminobut-2-enenitrile in acetic acid at reflux, showcasing a methodology that might be relevant for synthesizing 2-Phenylbut-3-enenitrile derivatives (Abdelhamid et al., 2015).
Molecular Structure Analysis
Molecular structure and spectroscopic properties of compounds related to 2-Phenylbut-3-enenitrile have been investigated using density functional theory (DFT). For instance, the molecular structure and spectroscopic properties of a similar compound were calculated using DFT with satisfactory correlation between calculated and experimental values, demonstrating the utility of computational methods in understanding the properties of such molecules (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving nitrile compounds, such as 2-Phenylbut-3-enenitrile, include photoisomerization, where compounds exhibit changes in molecular structure upon exposure to light. Studies on related compounds have provided insights into mechanisms involving singlet states and the role of specific functional groups in facilitating these transformations (Chiacchio et al., 1988).
Physical Properties Analysis
The physical properties of similar compounds have been characterized by techniques such as NMR, IR, and mass spectrometry, providing valuable information on melting and boiling points, as well as structural confirmation through single crystal X-ray diffraction. These techniques have elucidated the crystalline structure and highlighted intramolecular interactions within the molecules (Patil et al., 2012).
科研应用
不对称烷基化:从2-苯基丁-3-烯腈衍生的不对称烯丙基负离子的烷基化在C-4处发生,产物主要呈现4R构型。在某些溶剂混合物中,这种立体选择性显著增加(Fang & Chang, 1989)。
光异构化研究:使用紫外和核磁共振光谱研究了2-苯基丁-3-烯腈衍生物的E/Z光异构化。这项研究有助于通过直接照射(Chiacchio, Musumarra, & Purrello, 1988)了解反应机制。
喹啉反应:2-甲基喹啉与2-苯基丁-3-烯腈衍生物在水和KOH存在下反应,形成具有双重官能团化合物。这种反应是立体选择性的,产生具有不同构型的化合物(Belyaeva et al., 2017)。
带电离子性质研究:使用实验和理论方法研究了2-苯基丁-3-烯腈衍生物的分子结构,突出了其在固态和有机溶剂中的带电离子性质(Jasiński等,2016)。
合成融合杂环衍生物:使用2-苯基丁-3-烯腈衍生物合成具有潜在抗肿瘤活性的融合杂环衍生物。一些合成化合物对各种癌细胞系表现出高抑制效果(Wardakhan, Ibrahim, & Zaki, 2011)。
香料成分安全评估:对2-苯基丁-3-烯腈衍生物作为香料成分进行了安全评估。该研究侧重于各种毒性终点,包括遗传毒性、生殖毒性和皮肤致敏性,得出结论称在当前使用水平下没有显著的安全问题(Api et al., 2020)。
电光和电荷传输性质:使用量子化学方法研究了基于2-苯基丁-3-烯腈的化合物的结构、电光和电荷传输性质,揭示了其作为高效孔传输材料的潜力(Irfan et al., 2015)。
玫瑰香精:对双官能团腈香精进行了研究,包括2-苯基丁-3-烯腈衍生物,揭示了独特的嗅觉特性,并提供了结构-气味关系的见解(Hauser, Kraft, & Carreira, 2018)。
生物转化:研究了3-芳基戊-4-烯腈的生物转化,这一类包括2-苯基丁-3-烯腈的化合物,揭示了生物催化效率和对映选择性的异常β-乙烯效应。这为高对映纯化合物的有效合成路径提供了便利(Gao, Wang, Zheng, & Wang, 2006)。
Safety And Hazards
性质
IUPAC Name |
2-phenylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKATXMVVHHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563820 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbut-3-enenitrile | |
CAS RN |
1592-11-6 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

